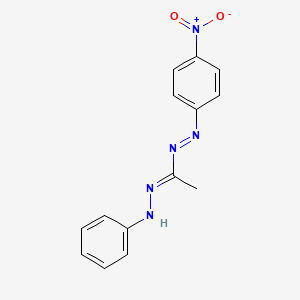

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan

Vue d'ensemble

Description

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is an organic compound that belongs to the class of formazans. Formazans are characterized by the presence of a formazan ring, which is a five-membered ring containing three nitrogen atoms. This compound is notable for its vibrant color and is often used in various analytical and research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan typically involves the reaction of 4-nitrobenzaldehyde with phenylhydrazine and methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: 4-nitrobenzaldehyde is reacted with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone.

Step 2: The hydrazone is then reacted with methylhydrazine under basic conditions to form this compound.

Analyse Des Réactions Chimiques

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is often used in biological assays to evaluate cytotoxicity and cell viability. The compound can form formazan crystals when reduced, which can be quantified spectrophotometrically.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various compounds on human leukemia cell lines, this compound was utilized in an MTT assay. The optical density was measured at 570 nm to determine the IC50 values, indicating the concentration required to inhibit cell proliferation by 50% .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.

Case Study: Antimicrobial Testing

In a controlled experiment, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Description | Methodology Used |

|---|---|---|

| Biological Assays | Evaluating cytotoxicity using MTT assays | Optical density measurement at 570 nm |

| Antimicrobial Testing | Assessing inhibition against bacterial strains | Zone of inhibition method |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Condensation and reduction reactions |

Future Perspectives

The ongoing research into this compound suggests promising avenues for its application in drug development and as a biochemical tool for studying cellular processes. Its unique properties warrant further investigation into its mechanisms of action and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of colored products that can be easily detected and quantified. The pathways involved in these reactions often include redox processes and the formation of intermediate species .

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan can be compared with other formazan compounds, such as:

Tetrazolium Salts: These compounds are also used in colorimetric assays and have similar redox properties.

Phenylhydrazones: These compounds share structural similarities and are used in similar analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Activité Biologique

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the formazan class, characterized by the general structure R-N=N-C=NN-R', where R and R' represent various substituents. The presence of the nitrophenyl group in this compound enhances its reactivity and biological potential.

Synthesis Methods:

The synthesis typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions. The following reaction scheme summarizes the synthesis:

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This property allows it to interact with various biomolecules, leading to:

- Cytotoxicity : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Inhibition of bacterial growth through membrane disruption.

- Antioxidant Properties : Scavenging free radicals, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacteria:

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Anticancer Properties : In a comparative study, this compound was found to be more effective than conventional chemotherapeutics such as cisplatin in inhibiting tumor growth in xenograft models .

- Antimicrobial Efficacy Analysis : A recent investigation revealed that formulations containing this formazan derivative significantly reduced bacterial load in infected wounds, outperforming standard antibiotic treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-nitrophenyl)-3-methyl-5-phenylformazan, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 4-nitrophenyl diazonium salts with substituted hydrazones under controlled pH (8–10) and temperature (0–5°C). Evidence from thiadiazole derivative syntheses (e.g., using triethylamine in ethanol as a base/solvent system ) suggests that optimizing stoichiometric ratios of reactants and monitoring reaction progress via TLC or UV-Vis spectroscopy can improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the formazan product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tautomeric equilibria in this compound?

- Methodological Answer : Tautomerism in formazans can be analyzed using a combination of:

- ¹H/¹³C NMR : To detect proton shifts between hydrazone and azo tautomers .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve tautomeric states in solid-state structures .

- UV-Vis spectroscopy : Monitoring absorption bands (e.g., ~450–550 nm for azo forms) in solvents of varying polarity .

Q. How can researchers validate the purity of synthesized this compound, especially in the presence of nitro-group byproducts?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to separate and identify impurities.

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .

- IR Spectroscopy : Absence of peaks at ~2200 cm⁻¹ (C≡N) or ~1700 cm⁻¹ (C=O) rules out common byproducts like nitriles or ketones .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., microbial vs. mammalian) to distinguish target-specific effects from cytotoxicity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., microbial enzymes) and correlate with experimental IC₅₀ values .

- Metabolic Stability Testing : Incubate derivatives with liver microsomes to assess if rapid degradation (e.g., nitro-group reduction) explains inconsistent activity .

Q. How can computational models (e.g., QSAR) guide the design of this compound derivatives with enhanced antimicrobial properties?

- Methodological Answer :

- Descriptor Selection : Include electronic parameters (Hammett σ values for nitro groups) and steric factors (molar refractivity of substituents) .

- 3D-QSAR : Align derivatives using pharmacophore models based on active conformations identified via molecular dynamics simulations .

- Validation : Compare predicted vs. experimental MIC values against E. coli or C. albicans to refine models .

Q. What crystallographic challenges arise when refining the structure of this compound, and how can SHELX tools address them?

- Methodological Answer :

- Disorder Handling : The nitro group’s rotational freedom may cause disorder; use PART instructions in SHELXL to model alternative positions .

- Twinned Data : For poorly diffracting crystals, apply TWIN/BASF commands in SHELXL to refine against twinned datasets .

- Validation : Check R₁/Rw and CCDC deposition standards to ensure structural accuracy .

Q. Key Considerations for Researchers

- Contradiction Management : Cross-validate spectral data (e.g., NMR vs. X-ray) to account for solvent- or state-dependent tautomerism .

- Synthesis Scalability : Avoid industrial-scale methods; focus on milligram-scale protocols suitable for academic labs .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds, which may exhibit mutagenic potential .

Propriétés

IUPAC Name |

N'-anilino-N-(4-nitrophenyl)iminoethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIGZTOTTOEVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.